molecular formula C21H17NO3 B6017387 N-1-naphthyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide

N-1-naphthyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide

Cat. No. B6017387
M. Wt: 331.4 g/mol
InChI Key: PNQDRKCQFACHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide, also known as NOPTF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-1-naphthyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the Wnt signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. In particular, this compound has been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in some cancer cell lines. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-naphthyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on N-1-naphthyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide. One area of interest is the development of this compound-based materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties. Another area of interest is the further investigation of this compound's anti-cancer properties, including its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience or immunology.

Synthesis Methods

N-1-naphthyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide can be synthesized using a multi-step process that involves the reaction of 2-naphthol with phenylacetic acid, followed by a cyclization reaction with maleic anhydride and reduction with sodium borohydride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-1-naphthyl-5-oxo-2-phenyltetrahydro-3-furancarboxamide has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, this compound has been used as a key intermediate in the synthesis of other compounds.

properties

IUPAC Name

N-naphthalen-1-yl-5-oxo-2-phenyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-19-13-17(20(25-19)15-8-2-1-3-9-15)21(24)22-18-12-6-10-14-7-4-5-11-16(14)18/h1-12,17,20H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQDRKCQFACHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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